2-(3-Methylphenyl)propanenitrile
Overview
Description
2-(3-Methylphenyl)propanenitrile is an organic compound with the molecular formula C10H11N It belongs to the class of nitriles, which are characterized by the presence of a cyano group (-CN) attached to a carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
From Halogenoalkanes: The compound can be synthesized by heating a halogenoalkane with a solution of sodium or potassium cyanide in ethanol.
From Amides: Another method involves dehydrating amides using dehydrating agents like phosphorus pentoxide (P4O10) or thionyl chloride (SOCl2).
From Aldehydes and Ketones: Aldehydes and ketones can react with hydrogen cyanide to form hydroxynitriles, which can then be further processed to obtain the desired nitrile.
Industrial Production Methods
Industrial production of nitriles often involves the ammoxidation of alkanes or alkenes. For example, propanenitrile can be produced by the ammoxidation of propanol or propionaldehyde .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Nitriles can undergo oxidation reactions to form amides or carboxylic acids.
Reduction: Reduction of nitriles using reagents like lithium aluminum hydride (LiAlH4) can produce primary amines.
Substitution: Nitriles can participate in nucleophilic substitution reactions, where the cyano group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Sodium or potassium cyanide in ethanol is commonly used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the nucleophile used.
Scientific Research Applications
2-(3-Methylphenyl)propanenitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: The compound is used in the development of drugs and other therapeutic agents.
Material Science: It is utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(3-Methylphenyl)propanenitrile involves its interaction with specific molecular targets and pathways. The cyano group in the compound can participate in various chemical reactions, influencing the behavior of the molecule in biological systems. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-Methylpropanenitrile: Another related compound with a similar structure but different substitution pattern.
Uniqueness
2-(3-Methylphenyl)propanenitrile is unique due to the presence of the 3-methylphenyl group, which imparts distinct chemical and physical properties compared to other nitriles.
Properties
IUPAC Name |
2-(3-methylphenyl)propanenitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N/c1-8-4-3-5-10(6-8)9(2)7-11/h3-6,9H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMGYNPBCMHKZCJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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